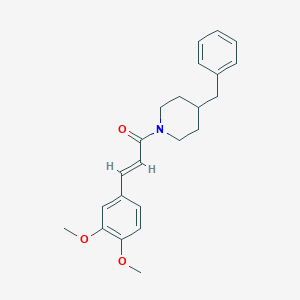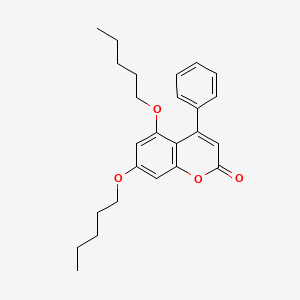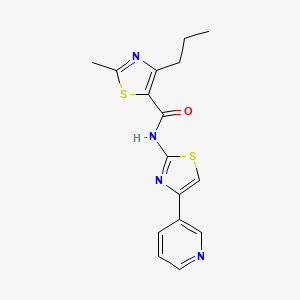![molecular formula C22H22ClN5O2 B11013976 (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11013976.png)
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole ring, a benzotriazinone moiety, and a butanamide chain. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination of the indole ring at the 5-position using reagents like thionyl chloride or N-chlorosuccinimide.
Formation of the Benzotriazinone Moiety: This can be achieved through cyclization reactions involving suitable precursors.
Coupling Reactions: The final coupling of the indole derivative with the benzotriazinone moiety and the butanamide chain under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the benzotriazinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups or the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole ring and benzotriazinone moiety may play key roles in binding to the target and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.
Benzotriazinone Derivatives: Compounds like benzotriazole and its derivatives.
Uniqueness
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H22ClN5O2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H22ClN5O2/c1-13(2)20(28-22(30)16-5-3-4-6-19(16)26-27-28)21(29)24-10-9-14-12-25-18-8-7-15(23)11-17(14)18/h3-8,11-13,20,25H,9-10H2,1-2H3,(H,24,29)/t20-/m0/s1 |
InChI Key |
WTLUJQNBHGNOBT-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11013911.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11013927.png)
![ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013935.png)
![N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11013942.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11013950.png)

![(2E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide](/img/structure/B11013965.png)
![5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11013968.png)
![6-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid](/img/structure/B11013971.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11013979.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11013980.png)
![4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B11013986.png)
